3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
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Overview
Description
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrimidine ring and a tetrahydropyran moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Preparation of 4,6-dimethylpyrimidin-2-amine: This intermediate can be synthesized by reacting acetylacetone with guanidine in the presence of a base.
Formation of the benzamide core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide core using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine or benzamide derivatives.
Scientific Research Applications
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative used in various chemical and biological studies.
3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid: A related compound with similar structural features but different functional groups.
Uniqueness
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is unique due to its combination of a benzamide core, a pyrimidine ring, and a tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxan-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)22-19(21-13)23-17-5-3-4-16(11-17)18(24)20-12-15-6-8-25-9-7-15/h3-5,10-11,15H,6-9,12H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
VEJXVMKBZLUARF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCC3CCOCC3)C |
Origin of Product |
United States |
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